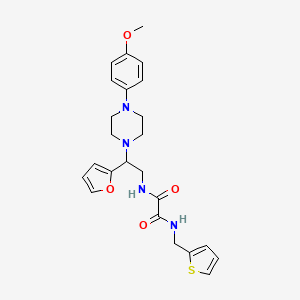

N1-(2-(furan-2-yl)-2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide

Description

BenchChem offers high-quality N1-(2-(furan-2-yl)-2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-(2-(furan-2-yl)-2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N'-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]-N-(thiophen-2-ylmethyl)oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H28N4O4S/c1-31-19-8-6-18(7-9-19)27-10-12-28(13-11-27)21(22-5-2-14-32-22)17-26-24(30)23(29)25-16-20-4-3-15-33-20/h2-9,14-15,21H,10-13,16-17H2,1H3,(H,25,29)(H,26,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFYPBEAPBQCXEL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2CCN(CC2)C(CNC(=O)C(=O)NCC3=CC=CS3)C4=CC=CO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H28N4O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

468.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N1-(2-(furan-2-yl)-2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews various studies focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Anticancer Activity

One of the most notable areas of research on this compound is its anticancer properties. In vitro studies have demonstrated that N1-(2-(furan-2-yl)-2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide exhibits significant cytotoxic effects against various cancer cell lines. For example, it has been shown to induce apoptosis in human breast cancer cells (MCF-7) and lung cancer cells (A549). The mechanism appears to involve the modulation of apoptosis-related proteins such as Bcl-2 and caspases, leading to increased cell death .

Neuroprotective Effects

Research indicates that this compound may also possess neuroprotective properties. In animal models of ischemic stroke, treatment with N1-(2-(furan-2-yl)-2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide resulted in prolonged survival times and reduced neurological deficits. These effects are attributed to the compound's ability to inhibit oxidative stress and inflammation in neuronal tissues .

Tyrosinase Inhibition

Another key biological activity is its inhibitory effect on tyrosinase, an enzyme critical in melanin biosynthesis. In studies evaluating the inhibitory potential against mushroom tyrosinase, the compound demonstrated IC50 values comparable to standard inhibitors like kojic acid. This suggests potential applications in cosmetic formulations aimed at skin lightening or treating hyperpigmentation disorders .

The biological activities of N1-(2-(furan-2-yl)-2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide can be attributed to several mechanisms:

- Apoptosis Induction : The compound activates intrinsic apoptotic pathways by upregulating pro-apoptotic proteins and downregulating anti-apoptotic factors.

- Antioxidant Activity : It scavenges free radicals and reduces oxidative stress markers, contributing to its neuroprotective effects.

- Enzyme Inhibition : By binding to the active site of tyrosinase, it prevents the conversion of tyrosine to melanin, thereby inhibiting melanin production.

Case Study 1: Anticancer Efficacy in MCF-7 Cells

In vitro experiments involving MCF-7 cells treated with varying concentrations of the compound showed that doses above 10 µM resulted in significant cytotoxicity after 48 hours. Flow cytometry analysis indicated an increase in early and late apoptotic cells, confirming the compound's role as an apoptosis inducer .

Case Study 2: Neuroprotection in Ischemic Models

In a controlled study using rat models subjected to induced cerebral ischemia, administration of N1-(2-(furan-2-yl)-2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide significantly improved survival rates compared to untreated controls. Behavioral assessments indicated improved motor function and reduced infarct size, suggesting effective neuroprotection .

Q & A

Basic: What are the recommended synthetic routes for preparing this compound, and how can reaction conditions be optimized?

Methodological Answer:

The compound can be synthesized via a multi-step approach:

Amide Coupling : React the furan-piperazine intermediate with oxalyl chloride, followed by coupling to the thiophen-2-ylmethyl amine moiety using standard amide bond-forming reagents (e.g., HATU or EDC/NHS) .

Purification : Use column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization (ethanol/water) to isolate the product .

Optimization Tips :

- Vary temperature (0–40°C) and solvent polarity (DMF vs. THF) to improve yield.

- Monitor reaction progress via TLC or in-line FTIR for real-time analysis .

Basic: What analytical techniques are essential for confirming the compound’s structural integrity?

Methodological Answer:

- NMR Spectroscopy : Use H and C NMR to verify substituent positions (e.g., furan C-H protons at δ 6.2–7.4 ppm, piperazine N-CH at δ 2.5–3.5 ppm) .

- Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H] peak matching theoretical mass ± 0.001 Da) .

- HPLC : Assess purity (>95%) using a C18 column (mobile phase: acetonitrile/0.1% formic acid) .

Advanced: How can researchers identify and validate the compound’s pharmacological targets?

Methodological Answer:

- Receptor Binding Assays : Screen against GPCRs (e.g., serotonin or histamine receptors) using radioligand displacement assays. The piperazine moiety suggests potential affinity for neurotransmitter receptors .

- Computational Docking : Perform molecular dynamics simulations (e.g., AutoDock Vina) to predict interactions with receptor active sites, focusing on hydrogen bonding with the oxalamide group .

- Pathway Analysis : Use CRISPR-Cas9 knockouts in cell lines to confirm target relevance (e.g., MAPK/ERK pathways) .

Advanced: How should contradictory data in biological activity assays be resolved?

Methodological Answer:

- Orthogonal Assays : Replicate results using alternative methods (e.g., SPR for binding affinity vs. fluorescence polarization) .

- Dose-Response Curves : Test across a wider concentration range (e.g., 1 nM–100 µM) to rule out false positives/negatives.

- Meta-Analysis : Compare data with structurally similar compounds (e.g., furan/thiophene derivatives in PubChem) to identify trends .

Basic: What strategies ensure high purity for in vitro biological testing?

Methodological Answer:

- HPLC Method Development : Optimize retention time using a C8 column (isocratic elution with 70:30 methanol/water) to separate byproducts.

- Lyophilization : Remove residual solvents after reverse-phase chromatography.

- Elemental Analysis : Confirm purity via CHNS/O microanalysis (<0.4% deviation from theoretical values) .

Advanced: How do the compound’s electronic properties influence its reactivity or bioactivity?

Methodological Answer:

- DFT Calculations : Compute HOMO/LUMO energies (Gaussian 09) to predict electron-rich regions (e.g., furan’s oxygen lone pairs) for nucleophilic attack or π-π stacking .

- Spectroscopic Probes : Use UV-Vis (λ~270 nm for thiophene absorption) and fluorescence quenching to study charge transfer interactions .

Advanced: What methods resolve enantiomeric impurities in asymmetric synthesis?

Methodological Answer:

- Chiral HPLC : Use a Chiralpak IC column (n-hexane/isopropanol, 85:15) to separate enantiomers.

- X-ray Crystallography : Determine absolute configuration via single-crystal analysis (e.g., Cu-Kα radiation, 100 K) .

- Circular Dichroism (CD) : Compare experimental CD spectra with simulated data from TD-DFT .

Basic: How can solubility challenges in aqueous buffers be addressed?

Methodological Answer:

- Co-Solvent Systems : Use DMSO (≤1% v/v) or cyclodextrin inclusion complexes.

- pH Adjustment : Test solubility in PBS (pH 7.4) vs. acetate buffer (pH 5.0) to exploit protonation of the piperazine group .

Advanced: What approaches identify metabolic degradation products in preclinical studies?

Methodological Answer:

- LC-MS/MS : Use a Q-TOF mass spectrometer (ESI+) to detect metabolites in liver microsomes. Focus on oxidative products (e.g., hydroxylation of the methoxyphenyl group) .

- Stable Isotope Labeling : Synthesize a C-labeled analog to track fragmentation patterns.

Advanced: How can QSAR models guide structural optimization for enhanced potency?

Methodological Answer:

- Descriptor Calculation : Use MOE or Schrödinger to compute logP, polar surface area, and topological indices.

- Regression Analysis : Corrogate bioactivity data (IC) with descriptors. For example, increasing thiophene lipophilicity may improve membrane permeability .

- Fragment Replacement : Substitute the furan ring with isosteres (e.g., pyrrole) and evaluate ΔG binding via MM-PBSA .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.